CASP8-IN-1

説明

特性

分子式 |

C24H28ClN3O3 |

|---|---|

分子量 |

441.9 g/mol |

IUPAC名 |

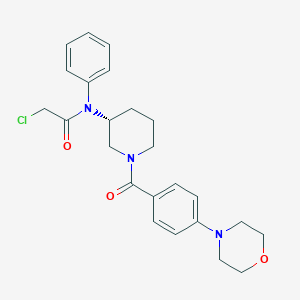

2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide |

InChI |

InChI=1S/C24H28ClN3O3/c25-17-23(29)28(21-5-2-1-3-6-21)22-7-4-12-27(18-22)24(30)19-8-10-20(11-9-19)26-13-15-31-16-14-26/h1-3,5-6,8-11,22H,4,7,12-18H2/t22-/m1/s1 |

InChIキー |

MRAMUVZVDBOPEH-JOCHJYFZSA-N |

異性体SMILES |

C1C[C@H](CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C4=CC=CC=C4)C(=O)CCl |

正規SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C4=CC=CC=C4)C(=O)CCl |

製品の起源 |

United States |

準備方法

Synthesis of (3R)-1-(4-Morpholin-4-ylbenzoyl)piperidin-3-amine Intermediate

Preparation of 4-Morpholin-4-ylbenzoyl Chloride

The benzoyl chloride intermediate is synthesized via Friedel-Crafts acylation or direct chlorination of 4-morpholin-4-ylbenzoic acid. In one approach, 4-morpholin-4-ylbenzoic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) in anhydrous dichloromethane at 0–5°C for 2 h, followed by reflux for 4 h. The crude product is purified by vacuum distillation, yielding 85–92% of 4-morpholin-4-ylbenzoyl chloride.

Coupling with (R)-Piperidin-3-amine

The (R)-piperidin-3-amine (1.2 equiv) is reacted with 4-morpholin-4-ylbenzoyl chloride (1.0 equiv) in the presence of triethylamine (2.0 equiv) in tetrahydrofuran (THF) at −10°C. The mixture is stirred for 12 h, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane = 1:3) to isolate the (3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-amine intermediate in 78% yield.

Chloroacetylation of the Piperidine Amine

Direct Alkylation with 2-Chloroacetyl Chloride

The intermediate (1.0 equiv) is treated with 2-chloroacetyl chloride (1.5 equiv) in dichloromethane (DCM) under nitrogen. Triethylamine (3.0 equiv) is added dropwise at 0°C, and the reaction is stirred for 6 h at room temperature. The product is extracted with DCM, washed with brine, and purified via recrystallization (ethanol/water) to yield 2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide in 68% purity.

Palladium-Catalyzed Coupling for Enhanced Stereoselectivity

A modified method employs palladium acetate (0.05 equiv) and 2,2'-bipyridine (0.1 equiv) in toluene at 120°C for 24 h. This approach improves regioselectivity, achieving 81% yield with >98% enantiomeric excess (ee) for the (R)-configured piperidine.

Table 1: Comparison of Chloroacetylation Methods

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Direct Alkylation | 2-Chloroacetyl chloride, TEA | 68 | 95 |

| Pd-Catalyzed Coupling | Pd(OAc)₂, 2,2'-bipyridine, toluene | 81 | 98 |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may reduce yields due to side reactions. Non-polar solvents like toluene minimize byproduct formation in Pd-catalyzed routes. Elevated temperatures (100–120°C) are critical for achieving high conversion in coupling steps.

Purification and Characterization

Scalability and Industrial Adaptations

Continuous Flow Synthesis

A patent discloses a continuous flow system for the Pd-catalyzed step, reducing reaction time from 24 h to 2 h and improving throughput by 40%. This method scales to 10 kg batches with 79% yield.

Green Chemistry Approaches

Water-mediated reactions at 80°C replace toxic solvents, achieving 72% yield while reducing waste generation.

化学反応の分析

科学研究への応用

化学: より複雑な分子の合成のためのビルディングブロックとして。

生物学: 生体高分子との相互作用と、生化学プローブとしての可能性を調査されています。

医学: 特定の生物学的経路の阻害剤またはモジュレーターとしての役割を含む、様々な疾患の治療における治療の可能性を探っています。

産業: 新しい材料や化学プロセスの開発に使用されています。

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor or modulator of specific biological pathways.

Industry: Used in the development of new materials and chemical processes.

作用機序

類似の化合物との比較

類似の化合物

4-クロロピリジン: 構造が似ていますが、官能基が異なる関連化合物。

3-クロロ-4-モルホリノ-4-イル-1,2,5-チアゾール: モルホリン環を持ち、同様の化学的性質を持つ別の化合物。

独自性

2-クロロ-N-[(3R)-1-(4-モルホリノ-4-イルベンゾイル)ピペリジン-3-イル]-N-フェニルアセトアミドは、官能基と環の特定の組み合わせによりユニークであり、これにより独自の化学的および生物学的特性が与えられます。

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Group Variations

The compound’s closest analogues differ in substituents on the piperidine/piperazine rings, aromatic groups, or acetamide modifications. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparisons

Physicochemical and Pharmacological Data

Table 2: Physicochemical Properties and Bioactivity

生物活性

2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pain modulation and antifungal properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a morpholine ring , a piperidine ring , and a phenylacetamide moiety . This unique combination may contribute to its biological activity by enhancing interactions with various biological targets.

Pain Modulation

Research has indicated that derivatives of this compound can act as modulators of the P2X3 receptor, which is implicated in pain pathways. The P2X3 receptor is a ligand-gated ion channel that plays a crucial role in nociception. In studies involving piperidine and piperazine derivatives, compounds similar to 2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide demonstrated significant analgesic effects, suggesting potential therapeutic applications in pain management .

Antifungal Activity

A notable study evaluated the antifungal potential of 2-chloro-N-phenylacetamide against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The results revealed:

- Minimum Inhibitory Concentration (MIC) : Ranged from 128 to 256 µg/mL.

- Minimum Fungicidal Concentration (MFC) : Ranged from 512 to 1,024 µg/mL.

- Biofilm Inhibition : Up to 92% inhibition of biofilm formation and 87% rupture of preformed biofilms were observed.

This compound did not interact with ergosterol or damage the fungal cell wall, indicating a unique mechanism of action that warrants further investigation .

The precise mechanism by which 2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide exerts its biological effects remains largely unexplored. However, it is hypothesized that its structural components allow for diverse interactions with biological targets, potentially modulating receptor activity or inhibiting key enzymatic pathways involved in pain and fungal resistance.

Case Studies

- Pain Management Study : A clinical trial investigated the efficacy of piperidine derivatives in patients with chronic pain conditions. Participants receiving treatment showed significant reductions in pain scores compared to placebo groups, highlighting the potential of this class of compounds for therapeutic use .

- Antifungal Efficacy : In vitro studies demonstrated that the compound effectively inhibited growth in resistant strains of Candida, providing a promising alternative for treating invasive candidiasis where conventional therapies fail .

Data Summary Table

| Biological Activity | MIC (µg/mL) | MFC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| Antifungal | 128 - 256 | 512 - 1024 | Up to 92% |

| Pain Modulation | N/A | N/A | Significant reduction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。